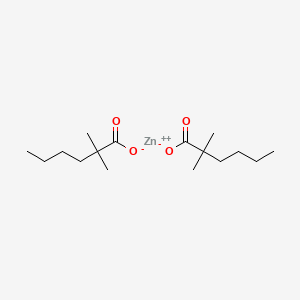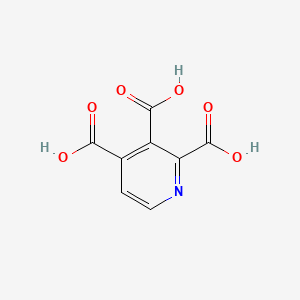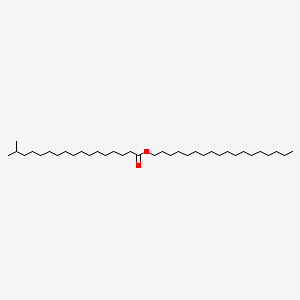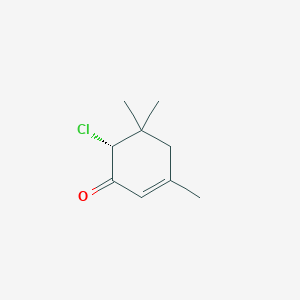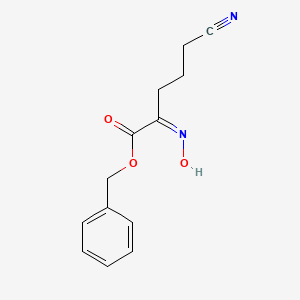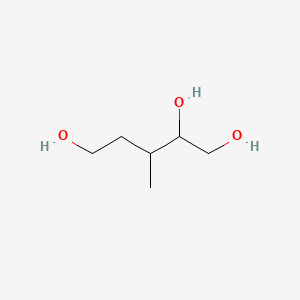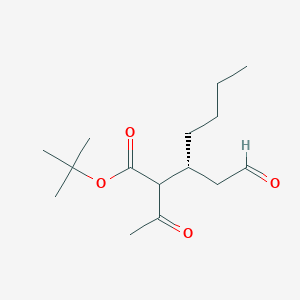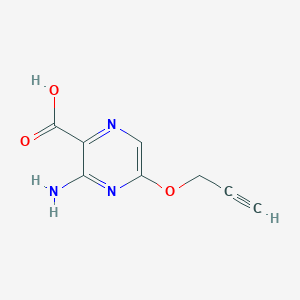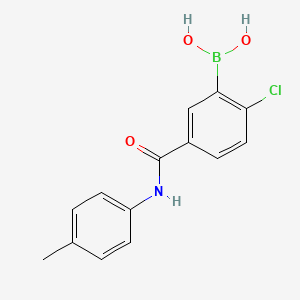![molecular formula C20H14BrNO5S B12643233 {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid CAS No. 920982-29-2](/img/structure/B12643233.png)
{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a complex organic compound that features a carbazole moiety linked to an acetic acid group through an ether linkage. The presence of a bromobenzene sulfonyl group adds to its unique chemical structure, making it a compound of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid typically involves multiple steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromobenzene Sulfonyl Group: The bromobenzene sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Ether Linkage Formation: The ether linkage is formed by reacting the carbazole derivative with a suitable acetic acid derivative under conditions that promote etherification, such as the use of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can target the bromobenzene sulfonyl group, potentially converting it to a benzene sulfonyl group.
Substitution: The bromine atom in the bromobenzene sulfonyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Benzene sulfonyl derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
The compound’s structural features make it a potential candidate for drug development. It can be explored for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers may investigate its interactions with biological targets to develop new therapeutic agents.
Industry
In materials science, this compound can be used in the design of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties can be tuned to enhance the performance of these materials.
Mechanism of Action
The mechanism of action of {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
{[9-(2-Chlorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid: Similar structure but with a chlorine atom instead of bromine.
{[9-(2-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid: Similar structure but with a methyl group instead of bromine.
{[9-(2-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromobenzene sulfonyl group in {[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid imparts unique electronic and steric properties, influencing its reactivity and interactions. This makes it distinct from its analogs and potentially more suitable for specific applications, such as in the development of new materials or pharmaceuticals.
Properties
CAS No. |
920982-29-2 |
|---|---|
Molecular Formula |
C20H14BrNO5S |
Molecular Weight |
460.3 g/mol |
IUPAC Name |
2-[9-(2-bromophenyl)sulfonylcarbazol-2-yl]oxyacetic acid |
InChI |
InChI=1S/C20H14BrNO5S/c21-16-6-2-4-8-19(16)28(25,26)22-17-7-3-1-5-14(17)15-10-9-13(11-18(15)22)27-12-20(23)24/h1-11H,12H2,(H,23,24) |
InChI Key |
LGKHXEPZJVGRCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2S(=O)(=O)C4=CC=CC=C4Br)C=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
